molecular formula C9H5BrN2 B1273693 4-bromo-1H-indole-3-carbonitrile CAS No. 903131-13-5

4-bromo-1H-indole-3-carbonitrile

Cat. No.: B1273693
CAS No.: 903131-13-5
M. Wt: 221.05 g/mol
InChI Key: PMIGAISGWPTELT-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by a bromine atom at the fourth position and a nitrile group at the third position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals due to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain kinases, such as DYRK1A . This interaction can modulate signaling pathways and cellular processes, making it a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells, inhibit viral replication, and modulate immune responses . Specifically, this compound may impact the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with kinases like DYRK1A can result in the inhibition of kinase activity, thereby altering downstream signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have indicated that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation products of this compound may also have distinct biological activities, which can influence the overall effects of the compound over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in certain tissues or cellular compartments can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indole-3-carbonitrile typically involves the bromination of indole derivatives. One common method includes the reaction of 4-bromo-1H-indole with isocyanate de chlorosulfonyle in acetonitrile at low temperatures, followed by treatment with triethylamine . This method ensures high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to amines or oxidized to carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted indoles.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Amines.

Comparison with Similar Compounds

    Indole-3-carbonitrile: Shares the indole core but lacks the bromine atom.

    4-Bromo-1H-indole: Similar structure but without the nitrile group.

    1H-Indole-3-carbaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness: 4-Bromo-1H-indole-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and biological properties.

Properties

IUPAC Name

4-bromo-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIGAISGWPTELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376827
Record name 4-Bromo-3-cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903131-13-5
Record name 4-Bromo-3-cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-indole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-bromoindole (5 g, 25.5 mmol) in acetonitrile (50 ml) was added dropwise chlorsulfonylisocyanate (2.37 ml, 27.3 mmol) over a 5 minute period. The reaction mixture was stirred at 0° C. for 2 hours, and TEA (3.77 ml, 27.0) was added dropwise over a 10 minute period. The reaction mixture was allowed reach room temperature overnight, poured into ice/water mixture (200 ml), and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried over Na2SO4, filtered, concentrated, and purified by flash chromatography to afford 4-bromo-1H-indole-3-carbonitrile LVII as an off-white solid (4.9 g, 87% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.77 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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